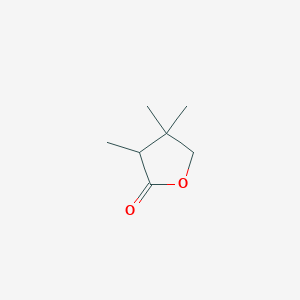![molecular formula C22H15NO3 B14743720 Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- CAS No. 4763-79-5](/img/structure/B14743720.png)
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety and a benzoxazole ring. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- typically involves the reaction of 2-aminophenol with aldehydes under various conditions. One common method includes the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the reaction . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, utilizing efficient catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also becoming increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, reducing agents such as sodium borohydride (NaBH4) for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential antimicrobial, antifungal, and anticancer properties . Additionally, this compound is used in the development of fluorescent dyes for imaging and diagnostic purposes .
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other benzoxazole derivatives and benzoic acid derivatives. Examples include benzoic acid, 4-[2-(2-benzoxazolyl)ethenyl]- and benzoic acid, 4-(phenylazo)- .
Uniqueness: What sets benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4763-79-5 |
|---|---|
Molekularformel |
C22H15NO3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C22H15NO3/c24-22(25)18-13-9-16(10-14-18)6-5-15-7-11-17(12-8-15)21-23-19-3-1-2-4-20(19)26-21/h1-14H,(H,24,25)/b6-5+ |
InChI-Schlüssel |
LKYXNMIEWBYPGZ-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)







![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)


